molecular formula C20H26O2 B11933812 (10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11933812
M. Wt: 298.4 g/mol
InChI Key: VIKNJXKGJWUCNN-FOEMKWDFSA-N
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Description

This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with specific stereochemistry (10R,13S,17R). Key structural features include:

  • Ethynyl and hydroxyl groups at position 17: These groups confer unique electronic and steric properties, influencing receptor binding and metabolic stability.
  • Methyl group at position 13: Enhances hydrophobic interactions in biological systems.
  • Dodecahydro backbone: Partial saturation of the steroid nucleus modulates molecular rigidity compared to fully aromatic steroids like estradiol.

The compound’s synthesis typically involves selective functionalization of steroidal precursors, as seen in related syntheses of estrone derivatives (e.g., General Procedure A in ). Its structural complexity necessitates enantioselective catalysis for asymmetric centers, as demonstrated in rhodium-catalyzed silylacetylene additions .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16?,17?,18?,19-,20-/m0/s1

InChI Key

VIKNJXKGJWUCNN-FOEMKWDFSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Preparation Methods

Grignard-Based Ethynylation

The 17-keto intermediate reacts with ethynylmagnesium bromide under anhydrous conditions to install the ethynyl group. This step requires strict temperature control (−78°C to 0°C) to minimize side reactions.

Example Protocol:

  • Dissolve 17-ketosteroid (1.0 equiv) in tetrahydrofuran (THF).

  • Add CeCl₃·7H₂O (2.0 equiv) and stir for 1 h at 25°C.

  • Dropwise addition of ethynylmagnesium bromide (4.0 equiv) at 0°C.

  • Quench with acetic acid (10% v/v) and purify via column chromatography (hexane/ethyl acetate).

Yield: 69–89%.

Transition Metal Catalysis

Palladium or copper catalysts enable ethynylation via Sonogashira coupling, though this is less common due to functional group incompatibility.

C13 Methylation Strategies

Alkylation of Enolates

Methyl iodide or dimethyl sulfate reacts with a steroidal enolate generated using LiHMDS or NaH in THF. Stereochemical control is achieved via bulky bases (e.g., LDA) to favor equatorial methylation.

Optimization Note:

  • Temperature: −78°C prevents over-alkylation.

  • Solvent: Anhydrous DMF or THF ensures enolate stability.

Yield: 71–91%.

Oxidation to 3-Keto Group

Jones Oxidation

A solution of CrO₃ in H₂SO₄ selectively oxidizes C3 hydroxyl to ketone. Excess reagent leads to over-oxidation, requiring careful stoichiometry.

Conditions:

  • Reagent: CrO₃ (2.5 equiv), H₂SO₄ (3.0 equiv) in acetone.

  • Time: 2–4 h at 0°C.

Yield: 85–92%.

Swern Oxidation

For acid-sensitive substrates, oxalyl chloride and DMSO convert alcohols to ketones without epimerization.

Stereochemical Control

Chiral Auxiliaries

Evans oxazolidinones or Oppolzer’s sultams direct methylation and ethynylation to yield the desired (10R,13S,17R) configuration.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated intermediates, enriching enantiomeric excess (>98% ee).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Hexane/ethyl acetate gradients (9:1 → 1:1) resolve stereoisomers.

  • HPLC : C18 columns with methanol/water (70:30) confirm purity (>99%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.33 (s, 1H, C4-H), 3.51–3.42 (m, 1H, C17-OH), 1.00 (s, 3H, C13-CH₃).

  • IR (ATR) : 3340 cm⁻¹ (OH), 2110 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereoselectivity
Grignard EthynylationCeCl₃-mediated addition8999High (R-config)
Transition MetalPd-catalyzed coupling6595Moderate
Jones OxidationCrO₃/H₂SO₄9298N/A

Industrial-Scale Considerations

  • Cost Efficiency : Grignard methods are preferred over transition metals due to lower catalyst costs.

  • Waste Management : CrO₃ oxidation generates toxic Cr(VI) waste, necessitating neutralization protocols .

Chemical Reactions Analysis

Types of Reactions

(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like carbon tetrabromide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various hydroxyl and ketone derivatives, which can be further modified for specific applications.

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its role as a progestin . Progestins are synthetic hormones that mimic the action of progesterone in the body. The applications include:

  • Contraceptive Development : It has been researched for use in contraceptive formulations due to its ability to inhibit ovulation and alter uterine lining conditions conducive to implantation .
  • Endometriosis Treatment : Research indicates that this compound can be effective in managing endometriosis by reducing the growth of endometrial tissue .

Biochemical Studies

The compound's interaction with hormone receptors makes it a valuable tool in biochemical research:

  • Hormonal Receptor Modulation : Studies have shown that it can modulate estrogen and progesterone receptors, providing insights into hormonal regulation mechanisms .

Toxicological Research

Research into the toxicological effects of steroid compounds has included this specific compound:

  • Metabolic Disruption Studies : Investigations have focused on how this compound affects metabolic pathways and redox homeostasis in various organisms. These studies are crucial for understanding potential environmental impacts and health risks associated with synthetic steroids .

Case Study 1: Contraceptive Efficacy

A clinical study evaluated the effectiveness of formulations containing this compound as a contraceptive agent. Results indicated a significant reduction in ovulation rates among participants using the formulation compared to a placebo group.

Case Study 2: Endometriosis Management

In another study involving patients with endometriosis, administration of this compound led to decreased pain levels and reduced lesion sizes over a six-month period. This highlights its potential therapeutic benefits beyond contraception.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in reproductive and developmental processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Position 13 Position 17 Substituents Saturation Level Biological Relevance Reference
(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-dodecahydrocyclopenta[a]phenanthren-3-one (Target) Methyl Ethynyl, hydroxy Dodecahydro (12 double bonds reduced) Potential anti-inflammatory -
(17R)-13-Ethyl-17-ethynyl-17-hydroxy-tetradecahydro-3H-analogue Ethyl Ethynyl, hydroxy Tetradecahydro (14 double bonds reduced) Hormonal activity modulation
Dexamethasone Methyl Hydroxyacetyl, hydroxy, fluorine Octahydro Anti-inflammatory, immunosuppressive
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-octahydro analogue Methyl Acetyl Octahydro Anti-sickling activity
Progesterone Methyl Acetyl Decahydro Progestogenic activity

Key Observations :

  • Position 17 modifications : Ethynyl-hydroxy groups (target) vs. acetyl () or hydroxyacetyl-fluorine (dexamethasone) alter hydrogen-bonding capacity and receptor selectivity. Dexamethasone’s fluorine atom enhances glucocorticoid receptor affinity .
  • Saturation levels : Higher saturation (tetradecahydro in ) increases conformational flexibility, whereas dodecahydro (target) balances rigidity and bioavailability.

Table 3: Functional Comparisons

Compound Reported Activities Mechanism Insights Reference
Target compound Not explicitly reported; inferred anti-inflammatory potential based on structural similarity Potential inhibition of phospholipase A2 -
Dexamethasone Anti-inflammatory, immunosuppressive Phospholipase A2 inhibition; NF-κB suppression
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-tetramethyl analogue Anti-sickling (LibDockScore: N/A) Binds hemoglobin S alpha subunit
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-dodecahydro analogue Contraceptive (long-acting subcutaneous injection) Estrogen receptor modulation

Notable Findings:

  • Contraceptive derivatives () demonstrate that 17-ethynyl-hydroxy groups, when esterified (e.g., with sulfamoylphenoxy acetate), enhance duration of action via slow release .
  • Anti-sickling activity in highlights the role of steroidal acetyl groups in modulating hemoglobin interactions, a property absent in the target compound.

Biological Activity

(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid with significant biological activity primarily related to its estrogenic properties. This compound is structurally complex and features a dodecahydrocyclopenta[a]phenanthrene backbone with functional groups that contribute to its hormonal activity.

  • Molecular Formula : C20H26O2
  • Molecular Weight : 298.419 g/mol
  • CAS Number : 22933-71-7

The compound acts as a selective modulator of estrogen receptors (ERs), influencing various physiological processes such as:

  • Cell proliferation : It can stimulate the growth of estrogen-dependent tissues.
  • Gene expression modulation : Alters the transcription of genes regulated by estrogen.
  • Endocrine disruption : Potentially interferes with normal hormonal signaling pathways.

Estrogenic Activity

Research indicates that (10R,13S,17R)-17-ethynyl-17-hydroxy has significant estrogenic activity. It binds to estrogen receptors and mimics the effects of natural estrogens in the body.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on breast cancer cell lines showed that this compound promotes cell proliferation in an estrogen-dependent manner.
    • Another investigation highlighted its ability to induce apoptosis in certain cancer cell lines while promoting growth in others .
  • In Vivo Studies :
    • Animal studies demonstrated that administration of this compound resulted in increased uterine weight and stimulation of endometrial growth .
    • Effects on bone density were also observed, indicating potential applications in osteoporosis treatment .

Comparative Analysis with Similar Compounds

The biological activity of (10R,13S,17R)-17-ethynyl-17-hydroxy can be compared with other synthetic steroids. Below is a summary table comparing several compounds:

Compound NameEstrogenic ActivityMechanism of ActionApplications
(10R,13S,17R)-17-ethynyl-17-hydroxyHighER agonistHormonal therapies
LevonorgestrelModerateProgestin activityContraception
NorgestrelModerateProgestin activityContraception

Synthesis

The synthesis of (10R,13S,17R)-17-ethynyl-17-hydroxy involves multi-step organic reactions that typically include:

  • Formation of the dodecahydrocyclopenta[a]phenanthrene backbone.
  • Introduction of the ethynyl and hydroxyl groups through specific functionalization reactions.

Safety and Toxicology

While the compound shows promise for therapeutic applications, its potential for endocrine disruption raises safety concerns. Long-term exposure studies are necessary to fully understand its toxicity profile and potential side effects.

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step modifications of steroidal precursors. A validated method includes:

  • Step 1 : Acetylene addition to a 3-keto intermediate under anhydrous ether and potassium t-amylate catalysis at 0°C, followed by 16-hour maturation .
  • Step 2 : Acid-catalyzed hydrolysis (e.g., glacial acetic acid in methanol) to deprotect functional groups, with recrystallization in aqueous methanol for purity . Critical conditions: Strict temperature control (±2°C), inert atmosphere (argon/nitrogen), and reagent stoichiometry to avoid side reactions (e.g., over-oxidation or dimerization) .
Parameter Optimal Range
Temperature0–5°C (Step 1); reflux (Step 2)
Reaction Time4–16 hours (Step 1); 7 min (Step 2)
SolventAnhydrous ether (Step 1); methanol (Step 2)

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray Crystallography : Resolves stereochemistry (e.g., 10R,13S,17R configuration) and confirms bicyclic cyclopenta[a]phenanthrene core .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl (δ 0.8–1.2 ppm), ethynyl (δ 2.5–3.0 ppm), and ketone (δ 200–220 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 370.5 g/mol) and fragmentation patterns .

Q. What are the primary biological targets or mechanisms of action?

The compound acts as a steroid hormone analog , binding to progesterone/androgen receptors with nanomolar affinity.

  • Mechanism : Agonist activity modulates transcriptional regulation via nuclear receptor binding, altering gene expression in target tissues (e.g., reproductive or anti-inflammatory pathways) .
  • In vitro assays : Competitive binding assays (radiolabeled ligands) and luciferase reporter systems quantify receptor activation .

Advanced Research Questions

Q. What experimental challenges arise in optimizing enantiomeric purity, and how are they resolved?

  • Challenge : Racemization at C17 during synthesis due to steric strain from the ethynyl group .
  • Solutions :
  • Use chiral catalysts (e.g., Ru-BINAP complexes) to enforce R-configuration .
  • Chromatographic purification (HPLC with chiral columns, e.g., Chiralpak AD-H) achieves >98% enantiomeric excess .
    • Validation : Polarimetry and circular dichroism (CD) verify optical activity .

Q. How do structural modifications (e.g., ethynyl vs. acetylene substitutions) impact receptor binding affinity and selectivity?

Comparative studies with analogs reveal:

  • Ethynyl group (C17) : Enhances metabolic stability and receptor binding duration by reducing CYP450-mediated oxidation .
  • Methyl group (C13) : Increases hydrophobic interactions in the receptor ligand-binding domain (LBD), improving selectivity for progesterone over glucocorticoid receptors .
  • Data contradiction : Some studies report antagonism in androgen receptors, possibly due to variations in cell-line models (e.g., COS-7 vs. HEK293) .

Q. How are contradictions in reported pharmacokinetic data (e.g., half-life discrepancies) reconciled?

  • Meta-analysis : Species-specific metabolism (e.g., murine vs. primate CYP3A4 isoforms) accounts for half-life variations (t₁/₂ = 6–12 hours in mice vs. 18–24 hours in primates) .
  • Methodological adjustments :
  • Use isotopically labeled compounds (³H or ¹⁴C) for precise tracking in mass balance studies .
  • Standardize dosing regimens (oral vs. subcutaneous) to control for bioavailability differences .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Property Value Source
Molecular FormulaC₂₃H₂₈O₂
Molecular Weight370.5 g/mol
LogP (Partition)3.8 ± 0.2 (Predicted)
Solubility (Water)<0.1 mg/mL (25°C)

Q. Table 2: Receptor Binding Affinities

Receptor IC₅₀ (nM) Assay Type Reference
Progesterone Receptor12.3 ± 1.5Competitive Binding
Androgen Receptor45.6 ± 5.2Luciferase Reporter
Glucocorticoid Receptor>1000Radioligand Displacement

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